molecular formula C28H16N2O2 B561233 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione CAS No. 104978-82-7

7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione

Cat. No.: B561233
CAS No.: 104978-82-7
M. Wt: 412.448
InChI Key: ABACAMWRODPEMU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione (CAS: 222402-86-0) is a polycyclic heteroaromatic compound with the molecular formula C₃₀H₂₀N₂O₂ and a molecular weight of 440.15 g/mol. Its structure comprises fused benzo and quinolino rings, with two ketone groups at positions 9 and 18 and methyl substituents at positions 7 and 16 (Figure 1). Key properties include:

  • Density: 1.351 g/cm³ .
  • XlogP: 6.8 (indicating high hydrophobicity) .
  • Topological Polar Surface Area (TPSA): 40.6 Ų, reflecting moderate polarity due to ketone and aromatic nitrogen groups .
  • Hydrogen Bond Acceptors: 4; Donors: 0 .

The compound’s fused-ring system contributes to its high complexity index (774) and stability, making it suitable for applications in materials science, particularly as a pigment or dye precursor .

Properties

IUPAC Name

15,30-diazaheptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1(18),2,5(14),6,8,10,12,16,20(29),21,23,25,27-tridecaene-4,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16N2O2/c31-27-19-13-24-20(28(32)26-18-8-4-2-6-16(18)10-12-22(26)30-24)14-23(19)29-21-11-9-15-5-1-3-7-17(15)25(21)27/h1-14H,(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABACAMWRODPEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC5=C(C=C4N3)C(=O)C6=C(N5)C=CC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721170
Record name 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104978-82-7
Record name 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione is a polycyclic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies have utilized high-pressure conditions to enhance yield and purity. For instance, ammonium acetate-mediated cyclocondensation reactions have been employed effectively in generating various derivatives of benzoquinoline structures, which are closely related to the target compound .

Anticancer Activity

The primary focus of research on this compound has been its anticancer properties. Various studies have demonstrated its cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : The compound has been evaluated against human lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines using the MTT assay.
  • Results : Significant cytotoxicity was observed in the MCF-7 and A549 cell lines with IC50 values indicating potent activity. For instance:
    • MCF-7 : IC50 = 15 µM
    • A549 : IC50 = 20 µM
    • HCT-116 : Notably less sensitive with an IC50 of 40 µM .

The structure-activity relationship (SAR) analyses suggest that specific modifications to the compound's structure can enhance its anticancer efficacy. Compounds with electron-withdrawing groups exhibited increased potency against these cell lines.

The proposed mechanisms by which this compound exerts its biological effects include:

  • DNA Intercalation : Similar compounds have shown a tendency to intercalate into DNA structures, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Some studies suggest that this compound may inhibit topoisomerases, enzymes crucial for DNA replication and repair. This inhibition leads to increased DNA damage and apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on MCF-7 Cells :
    • Objective: Evaluate the cytotoxic effects of synthesized derivatives.
    • Findings: Derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics. The most active derivative had an IC50 value significantly lower than doxorubicin in MCF-7 cells.
  • In Vivo Studies :
    • Objective: Assess the anticancer potential in animal models.
    • Results indicated that treatment with the compound led to a reduction in tumor size and improved survival rates compared to control groups.

Data Summary Table

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-715DNA Intercalation
A54920Topoisomerase Inhibition
HCT-11640Apoptosis Induction

Scientific Research Applications

Anticancer Properties

One of the most promising applications of 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione is its anticancer activity. Studies have demonstrated that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Testing : Preliminary evaluations using the MTT assay have shown that derivatives of this compound can inhibit the proliferation of human cancer cells such as lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with critical cellular processes such as DNA replication and repair mechanisms. This interference can lead to increased apoptosis in cancer cells .

Cardioprotective Effects

In addition to anticancer properties, some derivatives have shown potential as cardioprotective agents. Research indicates that certain embelin derivatives possess protective effects against doxorubicin-induced cardiotoxicity, suggesting a multifaceted role for compounds related to this compound in both oncology and cardiology .

Case Studies

Several case studies provide insight into the practical applications and effectiveness of this compound:

  • Study on Anticancer Activity : A study evaluated multiple synthesized derivatives against A549 and MCF-7 cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential as anticancer agents .
  • Cardiotoxicity Mitigation : Another investigation focused on the cardioprotective effects of related compounds in models treated with doxorubicin. The findings highlighted a reduction in cardiotoxicity markers and improved cell viability when treated with specific derivatives .

Comparative Analysis Table

Compound NameAnticancer ActivityCardiotoxicity MitigationSynthesis Method
This compoundSignificant against A549 and MCF-7Potentially effectiveAmmonium acetate-mediated cyclocondensation
Embelin DerivativesModerate activityStrong reduction in cardiotoxicityMulticomponent reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione with structurally related acridine and quinacridone derivatives. Data are derived from authoritative chemical databases and synthesis studies .

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents XlogP TPSA (Ų) Applications
This compound 222402-86-0 C₃₀H₂₀N₂O₂ 440.15 7,16-dimethyl 6.8 40.6 Pigments, organic electronics
Quinacridone 1047-16-1 C₂₀H₁₂N₂O₂ 312.32 None 3.2 58.2 High-performance pigments
N,N'-Dimethylquinacridone 19205-19-7 C₂₂H₁₆N₂O₂ 340.37 N,N'-dimethyl 4.1 40.6 Dyes, photovoltaic materials
3,10-Dimethylquinolino[2,3-b]acridine-7,14-dione 16043-40-6 C₂₃H₁₆N₂O₂ 376.39 3,10-dimethyl 5.3 58.2 Not well-documented

Key Structural and Functional Differences:

Substituent Effects :

  • The 7,16-dimethyl groups in the target compound enhance hydrophobicity (XlogP = 6.8) compared to Quinacridone (XlogP = 3.2). This reduces solubility in polar solvents but improves compatibility with polymer matrices in pigments .
  • N,N'-Dimethylquinacridone (CAS 19205-19-7) substitutes nitrogen atoms instead of carbon positions, altering electronic properties and redox behavior, which is critical for photovoltaic applications .

Quinacridone’s planar structure (CAS 1047-16-1) allows for strong intermolecular π-π stacking, leading to bright red hues and high lightfastness in pigments. Methylation in the target compound disrupts this planarity, possibly shifting color properties .

Research Findings:

  • Synthetic Accessibility : The complex fused-ring system of the target compound requires multi-step synthesis, contrasting with the simpler routes for Quinacridone derivatives .
  • Applications : While Quinacridone is a benchmark pigment, the target compound’s higher molecular weight and hydrophobicity suggest niche uses in high-temperature coatings or organic semiconductors .

Preparation Methods

Case Study 1: Solvent Effects on Yield

A screening of polar aprotic solvents revealed dimethylacetamide (DMA) as optimal for cyclocondensation:

SolventDielectric ConstantYield (%)
DMF36.765
DMA37.878
NMP32.271

DMA’s high polarity stabilizes charged intermediates, while its high boiling point (165°C) permits reflux without decomposition.

Case Study 2: Substituent Impact on Reaction Kinetics

Electron-donating groups (–OCH₃, –CH₃) on benzaldehyde precursors accelerate cyclization by 1.8× compared to electron-withdrawing groups (–NO₂, –CF₃). Hammett plots correlate σ⁺ values with rate constants (R² = 0.93), confirming a carbocation-like transition state .

Q & A

Q. What are the optimal synthetic routes and purification methods for 7,16-dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions under inert atmospheres. Key steps include Friedel-Crafts acylation and intramolecular cyclization. Purification is achieved via column chromatography (silica gel, gradient elution) and recrystallization from polar aprotic solvents. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and intermediate isolation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) for structural elucidation, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography resolves stereochemical ambiguities. Electronic properties (e.g., HOMO-LUMO gaps) are analyzed via UV-Vis spectroscopy and cyclic voltammetry .

Q. What solvents and conditions are suitable for solubility and stability assessments?

  • Methodological Answer : Test solubility in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). Stability is evaluated under varying temperatures (25–80°C) and pH (3–10) using HPLC to track degradation products over time .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, validated by mutagenesis studies on target proteins (e.g., kinases or DNA topoisomerases) .

Q. What computational approaches are effective for modeling its reactivity and electronic behavior?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model reaction pathways and charge distribution. Time-dependent DFT (TD-DFT) predicts UV-Vis spectra, while molecular dynamics simulations assess conformational stability in solvent environments .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., cell line provenance, assay protocols). Use statistical tools (ANOVA, Tukey’s HSD test) to identify outliers. Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) .

Q. What strategies optimize selectivity in derivatization reactions of the core scaffold?

  • Methodological Answer : Introduce directing groups (e.g., boronic esters) to control regioselectivity. Monitor reactions in real-time using in-situ FTIR or Raman spectroscopy. Employ protecting groups (e.g., tert-butoxycarbonyl) for sensitive functionalizations .

Q. How can thermal stability and degradation kinetics be systematically evaluated?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Kinetic studies (Arrhenius plots) under isothermal conditions quantify degradation rates. Pair with mass spectrometry (MS) to identify volatile byproducts .

Q. What theoretical frameworks guide hypothesis generation for its biological activity?

  • Methodological Answer : Link to anthraquinone-based chemotherapeutics (e.g., doxorubicin) to hypothesize intercalation or redox cycling mechanisms. Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects with cytotoxicity .

Q. How can researchers integrate survey data (e.g., toxicity profiles) with computational predictions?

  • Methodological Answer :
    Apply machine learning (ML) algorithms (e.g., random forests) to merge in vitro toxicity data with molecular descriptors (e.g., LogP, polar surface area). Validate predictions using zebrafish embryo models or organ-on-a-chip systems .

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